Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14773379
InChI: InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)
SMILES:
Molecular Formula: C20H21N3O3S2
Molecular Weight: 415.5 g/mol

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14773379

Molecular Formula: C20H21N3O3S2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C20H21N3O3S2
Molecular Weight 415.5 g/mol
IUPAC Name methyl 2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C20H21N3O3S2/c1-11(2)17-16(19(25)26-4)22-20(28-17)23-18(24)15-14(27-12(3)21-15)10-13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,22,23,24)
Standard InChI Key JHBQQEMWWNZEBX-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(S1)CC2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C(C)C)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features two thiazole rings—five-membered heterocycles containing sulfur and nitrogen atoms—linked via a carbonyl-amino bridge. The first thiazole ring (position 4) bears a benzyl group at position 5 and a methyl group at position 2, while the second thiazole (position 4) includes a methyl ester at position 4 and an isopropyl substituent at position 5. This arrangement creates a sterically hindered yet pharmacologically active scaffold, common in antimicrobial and anti-inflammatory agents .

Table 1: Key Structural Features

FeaturePositionSubstituentRole in Bioactivity
Thiazole Ring 14Benzyl, MethylEnhances lipophilicity
Thiazole Ring 24Isopropyl, Methyl esterModulates electronic effects
Carbonyl-amino linker-Connects ringsFacilitates target binding

Nomenclature and Isomerism

The systematic IUPAC name reflects its substitution pattern:

  • Methyl ester: At position 4 of the second thiazole.

  • Benzyl group: At position 5 of the first thiazole.

  • Isopropyl group: Introduces chirality at position 5, though specific stereochemical data remain uncharacterized in public databases .

Synthetic Pathways

Hantzsch Thiazole Synthesis

A plausible route involves the Hantzsch reaction, where α-haloketones react with thioureas or thioamides. For this compound:

  • Formation of first thiazole: 2-methyl-4-benzylthiazole-5-carbonyl chloride reacts with methyl 2-amino-5-isopropylthiazole-4-carboxylate.

  • Coupling: Carbodiimide-mediated amide bond formation links the two thiazole units .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield (Hypothetical)
1DCC, DMAP, Dichloromethane0–25°C65–75%
2Et₃N, THFReflux80–85%

Purification and Characterization

Hypothetical purification via silica gel chromatography (hexane/ethyl acetate) would isolate the product. Spectroscopic characterization would include:

  • ¹H NMR: δ 1.3 (d, isopropyl), 2.5 (s, thiazole-CH₃), 7.3 (m, benzyl).

  • IR: 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide I) .

Biological Activity and Mechanism

Anti-inflammatory Activity

Tetrazole-thiazole hybrids, such as methyl 5-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate, inhibit cyclooxygenase-2 (COX-2) with IC₅₀ ≈ 50 nM. The target compound’s carbonyl-amino linker may similarly interfere with arachidonic acid metabolism, though computational docking studies are needed to confirm this.

Applications in Medicinal Chemistry

Drug Development

Thiazoles serve as cores for kinase inhibitors and protease modulators. The compound’s dual thiazole system could target:

  • Bacterial dihydrofolate reductase: Critical for folate synthesis.

  • Human PARP-1: Implicated in DNA repair and cancer progression .

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Thiazole Derivatives

CompoundMIC (S. aureus)COX-2 IC₅₀Bioavailability
Target Compound2–4 µg/mL*N/A40–50%*
Methyl 2-amino-5-methylthiazole-4-carboxylate 8–16 µg/mLN/A25–30%
Tetrazole-thiazole hybridN/A50 nM60–70%
*Hypothetical data based on structural extrapolation.

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